molecular formula C22H22N3Na2O8PS B12407225 Anticancer agent 61

Anticancer agent 61

Cat. No.: B12407225
M. Wt: 565.4 g/mol
InChI Key: MXTPMEUEMLWOTC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anticancer agent 61 is a synthetic compound developed for its potent anticancer properties. It has shown significant efficacy in inhibiting the proliferation of cancer cells and inducing apoptosis, making it a promising candidate for cancer therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 61 involves multiple steps, starting with the preparation of the core structureCommon reagents used in the synthesis include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to streamline the production process and maintain consistency .

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 61 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific reactants tailored to achieve the desired chemical transformations. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the reactions .

Major Products

These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis .

Scientific Research Applications

Anticancer agent 61 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.

    Biology: It is employed in cell culture studies to investigate its effects on cancer cell proliferation and apoptosis.

    Medicine: It is being evaluated in preclinical and clinical trials for its potential as a cancer therapeutic.

    Industry: It is used in the development of new anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of Anticancer agent 61 involves multiple pathways. It primarily targets the DNA of cancer cells, causing DNA damage and triggering apoptosis. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases. Additionally, it modulates various signaling pathways, including the PI3K/Akt/mTOR pathway, to suppress cancer cell growth and induce cell death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Anticancer agent 61 include:

Uniqueness

This compound is unique in its ability to target multiple pathways simultaneously, making it highly effective against various types of cancer. Its synthetic nature also allows for structural modifications to enhance its efficacy and reduce side effects, providing a significant advantage over natural compounds .

Properties

Molecular Formula

C22H22N3Na2O8PS

Molecular Weight

565.4 g/mol

IUPAC Name

disodium;2-[(2,6-dimethoxypyridin-3-yl)-(9-methylcarbazol-3-yl)sulfonylamino]ethyl phosphate

InChI

InChI=1S/C22H24N3O8PS.2Na/c1-24-18-7-5-4-6-16(18)17-14-15(8-9-19(17)24)35(29,30)25(12-13-33-34(26,27)28)20-10-11-21(31-2)23-22(20)32-3;;/h4-11,14H,12-13H2,1-3H3,(H2,26,27,28);;/q;2*+1/p-2

InChI Key

MXTPMEUEMLWOTC-UHFFFAOYSA-L

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)N(CCOP(=O)([O-])[O-])C3=C(N=C(C=C3)OC)OC)C4=CC=CC=C41.[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.